[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with 3-(diethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [3-(diethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
Uniqueness
Compared to similar compounds, [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine exhibits unique properties due to the specific positioning of the pyrazole ring and the diethylamino group. This unique structure can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H24N4 |
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Molecular Weight |
224.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-methylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-4-16(5-2)9-6-8-13-11-12-7-10-15(3)14-12/h7,10,13H,4-6,8-9,11H2,1-3H3 |
InChI Key |
HEVZBYIFAHLGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=NN(C=C1)C |
Origin of Product |
United States |
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